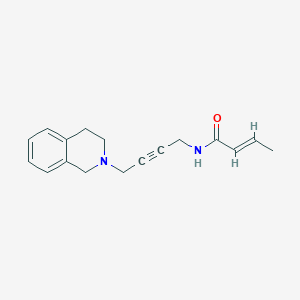
(E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)but-2-enamide, commonly referred to as (E)-N-(4-DHIQ-2(1H)-yl)but-2-enamide, is an organic compound and a type of isoquinoline derivative. It is a colorless solid that is soluble in organic solvents. The compound has been studied extensively in recent years due to its potential applications in various fields, such as medicine, biochemistry, and pharmacology.
科学的研究の応用
(E)-N-(4-DHIQ-2(1H)-yl)but-2-enamide has been studied extensively in recent years due to its potential applications in various fields, such as medicine, biochemistry, and pharmacology. For example, the compound has been investigated for its potential use as a novel anticonvulsant agent. Additionally, it has been studied for its ability to modulate the activity of the serotonin transporter, which is important for regulating serotonin levels in the brain. Other potential applications include its use as an anti-inflammatory agent, an antioxidant, and a neuroprotective agent.
作用機序
The exact mechanism of action of (E)-N-(4-DHIQ-2(1H)-yl)but-2-enamide is not fully understood. However, it is believed that the compound acts as an agonist of the serotonin transporter, which is responsible for regulating serotonin levels in the brain. Additionally, it is thought to interact with other neurotransmitters, such as dopamine, acetylcholine, and gamma-aminobutyric acid (GABA), to modulate their activity.
Biochemical and Physiological Effects
(E)-N-(4-DHIQ-2(1H)-yl)but-2-enamide has been studied for its potential effects on the biochemical and physiological processes in the body. For example, it has been found to modulate the activity of the serotonin transporter, which is important for regulating serotonin levels in the brain. Additionally, it has been investigated for its potential anti-inflammatory, antioxidant, and neuroprotective effects.
実験室実験の利点と制限
(E)-N-(4-DHIQ-2(1H)-yl)but-2-enamide is a relatively easy compound to synthesize, making it a suitable candidate for laboratory experiments. Additionally, the compound is relatively stable and can be stored for extended periods of time without significant degradation. However, the compound is not widely commercially available, and therefore must be synthesized in the laboratory. Furthermore, the exact mechanism of action of the compound is not fully understood, making it difficult to predict its effects on biochemical and physiological processes.
将来の方向性
The potential applications of (E)-N-(4-DHIQ-2(1H)-yl)but-2-enamide are numerous, and there are many areas of research that could be explored in the future. For example, further studies could be conducted to investigate the compound’s potential as an anticonvulsant agent, its ability to modulate the activity of other neurotransmitters, its anti-inflammatory, antioxidant, and neuroprotective effects, and its potential applications in the treatment of various diseases. Additionally, further research could be conducted to better understand the exact mechanism of action of the compound.
合成法
The synthesis of (E)-N-(4-DHIQ-2(1H)-yl)but-2-enamide is achieved through a three-step process. First, the amino group of 4-amino-3,4-dihydroisoquinoline is reacted with 2-butyne-1-ol in the presence of a base (such as sodium hydroxide) to form the intermediate product, 4-(3,4-dihydroisoquinoline-2(1H)-yl)but-2-yn-1-ol. This intermediate product is then reacted with a strong acid (such as hydrochloric acid) to form the final product, (E)-N-(4-DHIQ-2(1H)-yl)but-2-enamide.
特性
IUPAC Name |
(E)-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-2-7-17(20)18-11-5-6-12-19-13-10-15-8-3-4-9-16(15)14-19/h2-4,7-9H,10-14H2,1H3,(H,18,20)/b7-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKYUMLVZQAWSN-FARCUNLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCC#CCN1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NCC#CCN1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(dimethylamino)but-2-yn-1-yl]-4-methylthiophene-2-carboxamide](/img/structure/B6504365.png)
![N-[4-(dimethylamino)but-2-yn-1-yl]-4-(trifluoromethoxy)benzamide](/img/structure/B6504373.png)
![1-benzyl-3-[4-(dimethylamino)but-2-yn-1-yl]urea](/img/structure/B6504377.png)
![N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}-2,2-dimethylpropanamide](/img/structure/B6504386.png)
![N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}cyclohex-3-ene-1-carboxamide](/img/structure/B6504392.png)

![4-chloro-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide](/img/structure/B6504405.png)
![N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6504406.png)
![N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6504413.png)
![2-(4-fluorophenyl)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]acetamide](/img/structure/B6504417.png)
![N-[4-(azepan-1-yl)but-2-yn-1-yl]-3,4-difluorobenzamide](/img/structure/B6504425.png)
![2,4-dimethoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzamide](/img/structure/B6504451.png)
![5-chloro-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]thiophene-2-carboxamide](/img/structure/B6504464.png)
![1-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]-3-(thiophen-2-yl)urea](/img/structure/B6504469.png)